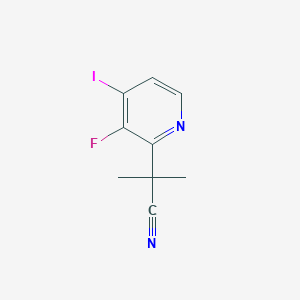
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of both fluorine and iodine atoms on the pyridine ring, which imparts unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile typically involves the introduction of fluorine and iodine atoms onto the pyridine ring. One common method involves the reaction of 3-fluoropyridine with iodine in the presence of a base such as lithium diisopropylamide in a solvent like tetrahydrofuran. The reaction is carried out at low temperatures, typically around -70°C, to ensure the selective introduction of the iodine atom .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The presence of the iodine atom makes the compound susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Typical nucleophiles include fluoride ions, hydroxide ions, and amines. The reactions are often carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with fluoride ions can yield 2-(3-Fluoro-4-fluoropyridin-2-yl)-2-methylpropanenitrile, while oxidation reactions may produce various oxidized derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a radiolabeled compound for imaging studies.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms on the pyridine ring can influence the compound’s reactivity and binding affinity to various biological targets. This can result in the modulation of specific biochemical pathways, making the compound of interest for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-4-iodopyridine: Similar in structure but lacks the nitrile and methyl groups.
2-Fluoro-4-iodopyridine: Similar but with different substitution patterns on the pyridine ring.
2-(3-Fluoro-4-chloropyridin-2-yl)-2-methylpropanenitrile: Similar but with a chlorine atom instead of iodine.
Uniqueness
2-(3-Fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile is unique due to the combination of fluorine and iodine atoms on the pyridine ring, along with the presence of the nitrile and methyl groups. This unique combination imparts distinct chemical and physical properties, making it valuable for various scientific research applications.
Eigenschaften
IUPAC Name |
2-(3-fluoro-4-iodopyridin-2-yl)-2-methylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIN2/c1-9(2,5-12)8-7(10)6(11)3-4-13-8/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPNRVURZJQEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=NC=CC(=C1F)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














